1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4OSi/c1-16-8-10-17(11-9-16)18-14-26(21-19(18)20(23)24-15-25-21)12-7-13-27-28(5,6)22(2,3)4/h8-11,14-15H,7,12-13H2,1-6H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMOIGQWBIQRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[2,3-d]pyrimidine Synthesis
The pyrrolo[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation or halogenation of precursor heterocycles. A key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , is synthesized through optimized chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol using phosphorus oxychloride (POCl₃):
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Reactants : 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1 eq), POCl₃ (3 eq), diisopropylethylamine (2 eq) in toluene.
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Conditions : Stepwise heating (25°C → 75°C → 105°C) under reflux for 16 hours.
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Yield : 52% after purification.
Key Optimization : Excess POCl₃ and controlled base addition minimize byproducts like phosphorylated derivatives .
Introduction of the 4-Amino Group
The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with ammonia or protected amines. Microwave-assisted amination enhances efficiency:
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Reactants : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1 eq), aqueous NH₃ (5 eq).
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Conditions : 110°C, microwave irradiation, 30 minutes.
Alternative : Pd-catalyzed coupling with benzophenone imine followed by deprotection achieves regioselective amination .
Attachment of 3-tert-Butyldimethylsilyloxypropyl Side Chain
The silyl-protected propyl group is introduced via alkylation or Mitsunobu reaction. A Pd-mediated coupling is preferred for sterically hindered systems:
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Reactants : 4-Amino-7H-pyrrolo[2,3-d]pyrimidine (1 eq), 3-(tert-butyldimethylsilyloxy)propyl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
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Conditions : DMF, 80°C, 12 hours under N₂.
Silylation Protection : Prior protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF ensures selectivity .
Incorporation of 4-Methylphenyl Substituent
The 5-(4-methylphenyl) group is introduced early via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:
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Reactants : 5-Bromo-pyrrolo[2,3-d]pyrimidine (1 eq), 4-methylphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (3 mol%).
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Conditions : DME/H₂O (3:1), K₂CO₃ (2 eq), 90°C, 6 hours.
Industrial-Scale Optimizations
Scalable processes emphasize cost-effectiveness and purity:
Key Considerations :
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Catalyst Recycling : Pd recovery systems reduce costs in coupling steps .
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Solvent Selection : Switch from DMF to cyclopentyl methyl ether (CPME) improves safety and recyclability .
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Purification : Crystallization from ethanol/water mixtures achieves >99.5% purity without chromatography .
Table 1: Comparative Reaction Yields
Chemical Reactions Analysis
Types of Reactions
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with selected analogs from the literature:
Key Observations :
- Bulky Silyl Ether : The TBDMS group in the target compound introduces steric hindrance absent in simpler analogs like compounds 1 and 2. This may reduce reactivity in further functionalization but enhance stability .
- Electron-Donating vs. Withdrawing Groups : The 4-methylphenyl (electron-donating) contrasts with fluorine or trifluoromethyl groups (electron-withdrawing) in analogs 2 and 22, altering the electronic environment of the pyrrolo[2,3-d]pyrimidine core.
Physicochemical Properties
Melting Points :
NMR Characteristics :
- TBDMS Group : Sharp singlets for tert-butyl (δ ~1.0 ppm) and dimethylsiloxy (δ ~0.1–0.2 ppm) protons.
- 4-Methylphenyl : Aromatic protons (δ ~7.2–7.4 ppm) and methyl singlet (δ ~2.3–2.5 ppm).
- Contrast with fluorinated analogs (e.g., compound 2), where 19F NMR would show distinct shifts (~-120 ppm for C-F) .
Biological Activity
1-[4-Amino-7-(3-tert-butyldimethylsilyloxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine], a compound with the CAS number 821794-84-7, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C24H34N4O2Si, indicating a complex structure that contributes to its biological activity. The presence of a pyrrolo[2,3-d]pyrimidine core is significant as this class of compounds is known for various pharmacological effects.
Research indicates that compounds containing the pyrrolo[2,3-d]pyrimidine structure can act as inhibitors of key kinases involved in cellular signaling pathways. Specifically, they have shown potential in inhibiting the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, which is crucial in cancer cell proliferation and survival .
Key Mechanisms:
- Inhibition of PKB/Akt : This compound has been identified as a potent inhibitor of PKB (also known as Akt), which plays a vital role in promoting cell survival and growth .
- Antiproliferative Effects : In vitro studies have demonstrated that similar pyrrolo[2,3-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis .
Antitumor Activity
This compound] has shown promising results in preclinical studies:
- Cell Line Studies : In vitro assays have demonstrated that this compound exhibits significant growth inhibition against several cancer cell lines including leukemia and non-small cell lung cancer (NSCLC) .
- IC50 Values : The compound's IC50 values range from low micromolar concentrations (0.210–0.530 μM) for specific targets, indicating potent activity against cancer cell proliferation .
Inhibition of Malaria Parasites
Recent studies have also explored the potential of this compound as an inhibitor of Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are essential for the survival of malaria parasites. Compounds derived from this class have exhibited IC50 values that suggest effective inhibition against PfCDPK4 and PfCDPK1, making them candidates for antimalarial drug development .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Study on PKB Inhibition : A study demonstrated that structurally similar compounds inhibited PKB with high selectivity over PKA (Protein Kinase A), suggesting a targeted approach to cancer therapy .
- Antimalarial Activity : Another investigation into pyrrolo[2,3-d]pyrimidines revealed their efficacy against malaria parasites, with specific focus on their binding interactions with PfCDPKs .
Data Tables
| Activity | IC50 Value (μM) | Target |
|---|---|---|
| PKB/Akt Inhibition | 0.210 - 0.530 | PKB/Akt |
| Antiproliferative (Leukemia Cells) | 3.3 | CCRF-CEM Leukemia Cells |
| Antimalarial (PfCDPK4) | 0.589 | PfCDPK4 |
Q & A
What are the critical considerations for synthesizing this compound, given its complex substituents?
Level: Basic
Methodological Answer:
The synthesis requires careful optimization of nucleophilic substitution reactions. For example, the tert-butyldimethylsilyl (TBS) group on the propyl chain is likely introduced via silylation of a hydroxyl precursor. Evidence suggests using acid-mediated reactions (e.g., HCl in isopropanol) to facilitate substitutions at the pyrrolo[2,3-d]pyrimidine core, similar to procedures for analogous compounds . Key factors include:
- Reagent stoichiometry: Amines or alcohols (3 equivalents) for substitution.
- Reaction duration: 12–48 hours under reflux for complete conversion.
- Solvent choice: Isopropanol or methanol for solubility and stability.
Post-reaction, purification via recrystallization (e.g., methanol) is critical to isolate the product .
How can researchers optimize low yields in substitution reactions at the pyrrolo[2,3-d]pyrimidine core?
Level: Advanced
Methodological Answer:
Low yields (e.g., 16–37% in ) often stem from steric hindrance from the TBS-protected side chain or competing side reactions. To address this:
- Catalyst screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids to enhance reactivity.
- Temperature modulation: Microwave-assisted synthesis may reduce reaction times and improve efficiency.
- Protecting group strategy: Introduce the TBS group post-core substitution to minimize steric interference .
Validation via TLC or HPLC during reaction progression is recommended to identify incomplete conversions early.
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Level: Basic
Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C) and HRMS are essential. For example:
- ¹H NMR: Peaks near δ 11.7 ppm (NH protons) and aromatic protons (δ 7.0–8.3 ppm) confirm the pyrrolo[2,3-d]pyrimidine scaffold .
- ¹³C NMR: Signals for the TBS group (e.g., δ 25–30 ppm for Si-CH3) and quaternary carbons in the aromatic system (δ 150–160 ppm) are diagnostic .
- HRMS: Exact mass matching (e.g., [M+H]⁺) ensures molecular integrity .
How should researchers resolve contradictions in reaction outcomes between different synthetic routes?
Level: Advanced
Methodological Answer:
Discrepancies (e.g., yields of 27% vs. 86% in ) require systematic analysis:
- Control experiments: Compare solvent polarity (isopropanol vs. DMF), acid strength, and reaction time.
- Computational modeling: Use DFT calculations to assess energy barriers for substitution steps, as demonstrated in ’s reaction path search methods.
- Intermediate characterization: Isolate and analyze intermediates (e.g., chlorinated precursors) to identify side products or degradation pathways .
What strategies mitigate challenges with the TBS protecting group during synthesis?
Level: Advanced
Methodological Answer:
The TBS group’s bulkiness can hinder reactivity. Strategies include:
- Stepwise protection: Introduce the TBS group after core functionalization to avoid steric clashes.
- Alternative protecting groups: Test less bulky alternatives (e.g., TMS or TIPS) if reactivity issues persist.
- Deprotection conditions: Use tetrabutylammonium fluoride (TBAF) in THF for selective removal without disrupting the pyrrolo[2,3-d]pyrimidine core .
How can computational methods accelerate the design of derivatives with enhanced bioactivity?
Level: Advanced
Methodological Answer:
Integrate quantum chemical calculations (e.g., docking studies for kinase inhibition, as in ) with experimental
- QSAR modeling: Correlate substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) with biological activity.
- Reaction path prediction: Use software like Gaussian or ORCA to simulate substitution mechanisms and optimize transition states .
- Machine learning: Train models on existing pyrrolo[2,3-d]pyrimidine datasets to predict synthetic feasibility and bioactivity .
What methodologies assess this compound’s potential as a kinase inhibitor?
Level: Advanced
Methodological Answer:
Follow protocols from kinase inhibitor studies (e.g., ):
- Enzyme assays: Measure IC₅₀ values against target kinases (e.g., EGFR, AKT) using fluorescence-based ATP competition assays.
- Cellular assays: Test antiproliferative effects in cancer cell lines (e.g., MCF-7) with dose-response curves.
- Structural analysis: Co-crystallize the compound with kinase domains to identify binding interactions (e.g., hydrogen bonding with the 4-amino group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
